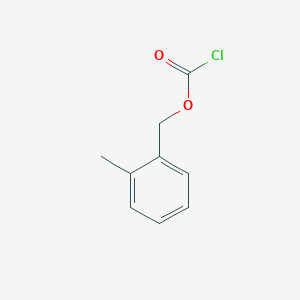
2-Methylbenzyloxycarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzyloxycarbonyl chloride is an organic compound belonging to the class of organochlorides. It is characterized by the presence of a benzyloxycarbonyl group attached to a methyl-substituted benzene ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzyloxycarbonyl chloride can be synthesized through the reaction of 2-methylbenzyl alcohol with phosgene. The reaction typically involves the following steps:
- Dissolve 2-methylbenzyl alcohol in a suitable solvent such as toluene.
- Cool the solution in an ice bath.
- Bubble phosgene gas through the solution until the desired amount is absorbed.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove excess phosgene and solvent under reduced pressure to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process parameters are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzyloxycarbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylbenzyl alcohol and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in aqueous environments.
Major Products Formed:
Carbamates: Formed when reacting with amines.
2-Methylbenzyl Alcohol: Formed upon hydrolysis.
Scientific Research Applications
2-Methylbenzyloxycarbonyl chloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The primary mechanism of action for 2-methylbenzyloxycarbonyl chloride involves its ability to react with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamate derivatives. This reaction is crucial in the protection of amine groups during synthetic procedures .
Comparison with Similar Compounds
Benzyl Chloroformate: Similar in structure but lacks the methyl group on the benzene ring.
2-Methylbenzyl Chloride: Similar but does not contain the carbonyl group.
Uniqueness: 2-Methylbenzyloxycarbonyl chloride is unique due to the presence of both the benzyloxycarbonyl group and the methyl substitution on the benzene ring. This combination provides specific reactivity and stability, making it particularly useful in synthetic organic chemistry .
Properties
IUPAC Name |
(2-methylphenyl)methyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONRLWCQDWMCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2548033.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2548034.png)
![ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate](/img/structure/B2548035.png)
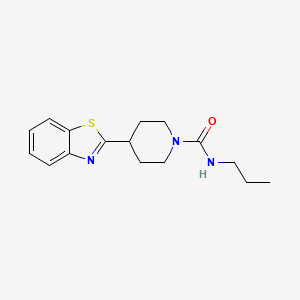
![2-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2548042.png)
![N'-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2548043.png)
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2548045.png)
![(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2548046.png)
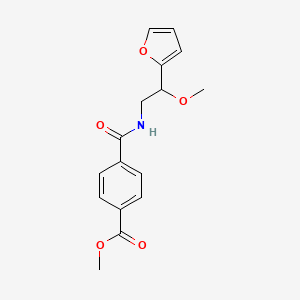
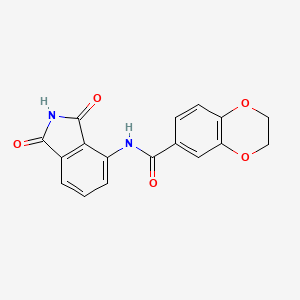
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)
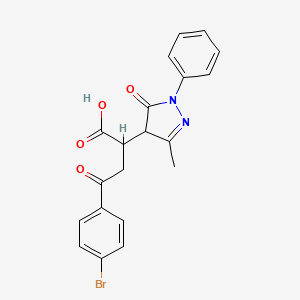
![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)
